![molecular formula C13H12N2O2 B1468828 (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone CAS No. 1409285-37-5](/img/structure/B1468828.png)
(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone
Overview
Description
(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone, also known as HAIM, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. HAIM has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs), which play a crucial role in regulating gene expression.
Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols from chiral epoxides has been explored, involving a base-catalyzed cascade reaction, key for developing similar compounds like (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone (Marlin, 2017).
- Research has been conducted on the synthesis of 1,4-Benzoxazepines and their conversion into isoquinoline derivatives, offering insights into chemical transformation processes relevant to this compound (Schenker, 1968).
- Studies on azetidinones from quinoline derivatives have been carried out, revealing structural and synthetic pathways applicable to similar compounds like this compound (Gilchrist & Rahman, 1998).
Biological Activities and Applications
- Research on new compounds including an isoquinoline from the stem barks of Discoglypremna caloneura showed antiproteinase and cytotoxic activities, hinting at potential biological activities of isoquinoline derivatives (Toukam et al., 2021).
- The discovery of AZD9833, a compound involving an azetidin-3-yl moiety, demonstrated potent and selective estrogen receptor degrading and antagonistic properties, suggesting potential biomedical applications for compounds like this compound (Scott et al., 2020).
Pharmacological Exploration
- A study on the enantiomers of a compound similar in structure to this compound, explored its binding profile at various receptors, indicating the pharmacological relevance of such compounds (Giardiná et al., 1996).
- The synthesis and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides, bearing structural similarities, as 5-HT3 receptor antagonists, underscore the potential for neurological applications of related compounds (Mahesh et al., 2011).
properties
IUPAC Name |
(3-hydroxyazetidin-1-yl)-isoquinolin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-10-7-15(8-10)13(17)12-11-4-2-1-3-9(11)5-6-14-12/h1-6,10,16H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVVWVZMVNHOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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